molecular formula C11H17NO3 B2702324 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol CAS No. 296274-99-2

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Cat. No.: B2702324
CAS No.: 296274-99-2
M. Wt: 211.261
InChI Key: DTNHKTAMUGDRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is an organic compound with a unique structure that includes an amino group, a benzyloxy group, and two hydroxyl groups

Scientific Research Applications

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol has diverse applications in scientific research:

Safety and Hazards

“2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also be corrosive to metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propanediol with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 2-amino-1,3-propanediol attacks the benzyl chloride, resulting in the formation of the benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biomedical research .

Properties

IUPAC Name

2-amino-2-(phenylmethoxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c12-11(7-13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,13-14H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNHKTAMUGDRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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